6-Bromo-2-phenylquinoline
Overview
Description
6-Bromo-2-phenylquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 2nd position of the quinoline ring system. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Bromination of 2-Phenylquinoline: The compound can be synthesized by the bromination of 2-phenylquinoline using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Sandmeyer Reaction: Another method involves the diazotization of 2-phenylquinoline followed by the Sandmeyer reaction to introduce the bromine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-phenylquinoline.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases or nucleophiles in polar solvents.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which 6-bromo-2-phenylquinoline belongs, are known to exhibit a broad range of biological activities . They have been found to be active against various strains of bacteria, fungi, and viruses, and have shown anti-inflammatory, analgesic, cardiovascular, and central nervous system effects .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that this compound may affect multiple pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Scientific Research Applications
6-Bromo-2-phenylquinoline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological systems and interactions with biomolecules.
Medicine: As a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the bromine atom.
6-Chloro-2-phenylquinoline: Similar structure but with a chlorine atom instead of bromine.
6-Bromoquinoline: Lacks the phenyl group.
Uniqueness: 6-Bromo-2-phenylquinoline is unique due to the combination of the bromine atom and the phenyl group, which influences its reactivity and applications compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-bromo-2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMXJQXEAZVYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701252 | |
Record name | 6-Bromo-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3894-25-5 | |
Record name | 6-Bromo-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 6-Bromo-2-phenylquinoline, and how is this compound typically characterized?
A1: this compound is an organic compound with a core quinoline structure substituted with a bromine atom at the 6th position and a phenyl group at the 2nd position. Its molecular formula is C15H10BrN [, ].
- Melting Point Analysis: Used to determine the compound's purity [].
- Elemental Analysis (C.H.N.S): Confirms the elemental composition and purity [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically 1H-NMR): Provides detailed information about the hydrogen atom environments within the molecule, aiding in structural elucidation [].
- Infrared (IR) Spectroscopy (specifically FT-IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [].
- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, often used in conjunction with fluorescence and phosphorescence studies to understand its excited states [].
Q2: Has research explored potential applications for this compound or its derivatives?
A2: While the provided research [, ] primarily focuses on the synthesis and spectroscopic characterization of this compound and its derivatives, the structural features suggest potential areas of interest for future exploration:
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